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Abstract
DQP-1105 is a potent and selective negative allosteric modulator of N-methyl-D-aspartate

(NMDA) receptors containing the GluN2D subunit. This technical guide provides an in-depth

overview of the current understanding of DQP-1105 and its effects on synaptic plasticity. We

consolidate quantitative data from preclinical studies, detail experimental methodologies, and

visualize key signaling pathways to serve as a comprehensive resource for researchers in

neuroscience and drug development. While the direct effects of DQP-1105 on long-term

potentiation (LTP) and long-term depression (LTD) are still under investigation, this guide

synthesizes the available evidence on its mechanism of action and its impact on synaptic

currents, providing a foundation for future research into its therapeutic potential.

Introduction to DQP-1105 and GluN2D-Containing
NMDA Receptors
The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory synaptic

transmission and plasticity in the central nervous system.[1] The subunit composition of the

NMDAR tetramer, particularly the type of GluN2 subunit (A-D), dictates its biophysical and

pharmacological properties.[1] GluN2D-containing NMDARs exhibit unique characteristics,

including a high affinity for glutamate, slow deactivation kinetics, and a reduced magnesium
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block, which allows them to be activated by ambient glutamate levels.[2] These properties

position GluN2D-containing NMDARs as key regulators of synaptic integration and plasticity.

DQP-1105 has emerged as a valuable pharmacological tool to investigate the specific roles of

GluN2D-containing NMDARs. It acts as a noncompetitive, voltage-independent antagonist, with

its binding affinity being dependent on the presence of glutamate.[3]

Quantitative Effects of DQP-1105 on Synaptic
Transmission
DQP-1105 exhibits significant selectivity for GluN2C and GluN2D subunits over other NMDAR

subunits. The following tables summarize the quantitative data on its inhibitory activity and its

effects on NMDAR-mediated synaptic currents.

Table 1: Inhibitory Potency (IC50) of DQP-1105 on Recombinant NMDA Receptors

Receptor Subunit
Composition

IC50 (µM) Reference

GluN1/GluN2C 7.0 [3][4]

GluN1/GluN2D 2.7 [3][4]

GluN1/GluN2A >100 [3][4]

GluN1/GluN2B >100 [3][4]

Table 2: Effects of DQP-1105 on NMDAR-Mediated Miniature Excitatory Postsynaptic Currents

(mEPSCs) in Spinal Cord Lamina I Neurons
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Parameter Control
DQP-1105 (10
µM)

% Change Reference

Average NMDAR

Charge Transfer

(pC)

3.47 ± 0.22 2.61 ± 0.16 -24.8% [5]

TCN-201- and

Ro25-6981-

resistant Charge

Transfer (pC)

0.89 ± 0.11 0.33 ± 0.07 -62.9% [5]

Effects on Synaptic Plasticity: Long-Term
Potentiation (LTP) and Long-Term Depression (LTD)
Direct quantitative data on the effects of DQP-1105 on the induction and maintenance of LTP

and LTD are currently limited in the published literature. However, studies using other GluN2D-

selective antagonists and research on the role of the GluN2D subunit provide some insights.

One study investigating the role of GluN2D in hippocampal plasticity found that the selective

GluN2C/D antagonist NAB-14 increased LTP induction.[6] This suggests that blockade of

GluN2D-containing NMDARs can modulate synaptic strengthening. It is important to note that

these findings are with a different compound and may not be directly extrapolated to DQP-
1105.

Furthermore, presynaptic GluN2D-containing NMDARs have been implicated in the induction of

spike-time-dependent LTD at the hippocampal CA3-CA1 synapse.[2] This suggests that DQP-
1105, by antagonizing these receptors, could potentially inhibit this form of synaptic

depression.

Future research is critically needed to directly assess the impact of DQP-1105 on LTP and LTD

across different brain regions and experimental paradigms.

Experimental Protocols
The following are examples of experimental methodologies that have been used to study the

effects of DQP-1105.
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In Vivo Administration of DQP-1105 in Mice
Compound Preparation: DQP-1105 is first dissolved in DMSO to create a stock solution

(e.g., 100 mM). For injection, the stock solution is diluted to the final desired concentration

(e.g., 5 mM) in a vehicle solution. A common vehicle formulation is 4% ethanol, 5% Tween

80, and 5% PEG 400 in sterile 0.9% saline. The final DMSO concentration should be kept

low (e.g., <5%). The solution should be warmed and sonicated before intraperitoneal

injection.[7]

Dosage and Administration: A typical dosage used in studies is 28 mg/kg, administered via

intraperitoneal (i.p.) injection.[3][7] The frequency and duration of administration will depend

on the specific experimental design.

Whole-Cell Electrophysiology in Brain Slices
Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed

and placed in a chilled, low-calcium, low-sodium slicing solution. Coronal or sagittal slices

(e.g., 300 µm thick) are prepared using a vibratome. Slices are then allowed to recover in

artificial cerebrospinal fluid (aCSF) at a slightly elevated temperature (e.g., 32°C) for at least

one hour before recording.[7]

Recording Configuration: Whole-cell patch-clamp recordings are performed on visually

identified neurons. For voltage-clamp recordings of NMDAR-mediated currents, the

membrane potential is typically held at a depolarized potential (e.g., +40 mV) to relieve the

magnesium block. AMPA receptor-mediated currents are blocked using an antagonist like

NBQX.[8]

Solutions: The composition of the aCSF and the internal pipette solution are critical and

should be tailored to the specific experiment. An example of an internal solution for current-

clamp recordings is (in mM): 130 potassium gluconate, 10 HEPES, 5 KCl, 5 EGTA, 2 NaCl, 1

MgCl2, 2 MgATP, and 0.3 NaGTP, with the pH adjusted to 7.33.[7]

Drug Application: DQP-1105 is typically bath-applied to the brain slices at the desired

concentration. The duration of application should be sufficient to allow for equilibration in the

tissue.
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Signaling Pathways and Mechanisms of Action
DQP-1105 acts as a negative allosteric modulator of GluN2D-containing NMDARs. Its binding

is dependent on the presence of glutamate, suggesting it stabilizes a closed or desensitized

state of the receptor.[3] The inhibition is voltage-independent, indicating that it does not act as a

channel pore blocker.[3]

The downstream signaling pathways specifically modulated by GluN2D-containing NMDARs

are an active area of research. Given the role of NMDARs in calcium-dependent signaling, it is

likely that GluN2D activation influences key enzymatic cascades involved in synaptic plasticity.

Below are diagrams illustrating the general mechanism of NMDAR-dependent synaptic

plasticity and a proposed workflow for investigating the effects of DQP-1105.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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